![molecular formula C14H17N3O3S2 B5596585 4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)

4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

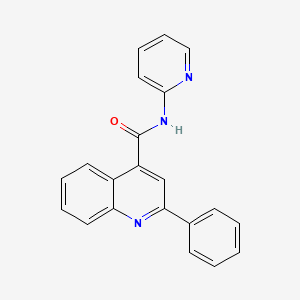

4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit Notch signaling pathways. Notch signaling is a highly conserved pathway that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DAPT has been shown to inhibit Notch signaling by blocking the γ-secretase complex, which is responsible for the cleavage of the Notch receptor.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

One study discusses the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These compounds exhibit remarkable solubility in organic solvents, high thermal stability, and are capable of forming transparent, flexible, and strong films. They also demonstrate low dielectric constants and high transparency, indicating their potential utility in various high-performance material applications (Xiao-Ling Liu et al., 2013).

Biological Applications

Aromatic sulfonamide inhibitors of carbonic anhydrases have been studied, showing that modifications in the sulfonamide structure can lead to compounds with nanomolar inhibitory concentration against various isoenzymes. This highlights the potential of such compounds in therapeutic applications targeting specific isoenzymes (C. Supuran et al., 2013).

Environmental and Sensing Applications

Research into fluorescent probes for selective facile detection of H2S in serum demonstrates the utility of sulfonamide-based compounds in environmental and biological sensing. These probes can achieve high selectivity and sensitivity, providing tools for accurate detection in complex biological matrices (Suji Lee et al., 2020).

Antibacterial Activity

The synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties have been explored, indicating their efficacy against Staphylococcus aureus and Escherichia coli. This research underscores the potential of sulfonamide derivatives in developing new antibacterial agents (O. Ajani et al., 2012).

Material Science

Studies on polyamides derived from bis(aminophenoxy)benzenes and their interaction with aromatic dicarboxylic acids reveal insights into the development of polymers with high solubility, thermal stability, and mechanical strength. Such materials are promising for advanced applications in material science (D. Liaw et al., 1997).

Wirkmechanismus

Safety and Hazards

As with any chemical compound, handling “4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide” would require appropriate safety measures. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-8-13(21-10-12)14(18)16-11-6-5-7-15-9-11/h5-10H,3-4H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSZLYAUJBKYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)

![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)

![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)

![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)

![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)